8-(Bromomethyl)-7-fluoroquinoline: Comprehensive MSDS, Mechanistic Toxicology, and Synthetic Utility Guide
8-(Bromomethyl)-7-fluoroquinoline: Comprehensive MSDS, Mechanistic Toxicology, and Synthetic Utility Guide
Executive Summary
In the landscape of modern drug discovery and materials science, halogenated quinolines serve as privileged scaffolds. 8-(bromomethyl)-7-fluoroquinoline (CAS: 1260777-94-3) is a highly reactive, bifunctional building block frequently utilized in the synthesis of kinase inhibitors, antimalarials, and advanced fluorinated pharmacophores[1].
This whitepaper provides an in-depth technical analysis of 8-(bromomethyl)-7-fluoroquinoline, bridging the gap between its physicochemical properties, mechanistic toxicology, and practical laboratory applications. By understanding the causality behind its reactivity, researchers can safely harness this compound while adhering to stringent Material Safety Data Sheet (MSDS) protocols[2].
Chemical Identity & Structural Significance
The utility and hazard profile of 8-(bromomethyl)-7-fluoroquinoline are intrinsically linked to its molecular architecture. The molecule features two critical functional modifications on the quinoline core:
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The 8-Bromomethyl Group: Acts as a potent electrophile. The benzylic nature of this carbon makes it highly susceptible to bimolecular nucleophilic substitution ( SN2 ) reactions, allowing for the rapid appending of complex amines, thiols, or alcohols[3].
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The 7-Fluoro Substitution: The incorporation of a fluorine atom adjacent to the bromomethyl group exerts a strong inductive electron-withdrawing effect. In drug design, this substitution is strategically used to lower the pKa of the quinoline nitrogen, increase lipophilicity, and block metabolic hotspots (e.g., preventing CYP450-mediated oxidation)[1].
Table 1: Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 8-(bromomethyl)-7-fluoroquinoline |
| CAS Number | 1260777-94-3 |
| EC Number | 883-449-2 |
| Molecular Formula | C10H7BrFN |
| Structural Class | Halogenated Heterocycle |
| Physical State | Solid (typically off-white to pale yellow powder) |
Toxicity Profile & Mechanistic Toxicology
Understanding why a chemical is toxic is paramount for effective risk mitigation. The toxicity of 8-(bromomethyl)-7-fluoroquinoline is primarily driven by its function as an alkylating agent .
Causality of Toxicity
In biological environments, the electrophilic bromomethyl group reacts indiscriminately with endogenous nucleophiles, such as the sulfhydryl groups of glutathione (GSH), the primary amines of proteins, and the nitrogenous bases of DNA. This irreversible covalent adduction depletes cellular antioxidants, induces oxidative stress, and leads to protein denaturation and tissue necrosis. This mechanism directly explains its severe irritant and corrosive properties[2].
Table 2: GHS Hazard Classifications
According to notified Classification and Labelling (C&L) data, the compound exhibits the following hazard profile[2]:
| Hazard Class | Category | Hazard Code | Description |
| Acute Toxicity | 4 | H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | 2 | H315 | Causes skin irritation. |
| Eye Damage | 1 | H318 | Causes serious eye damage. |
| STOT SE | 3 | H336 | May cause drowsiness or dizziness. |
Mechanistic Pathway of Toxicity
Mechanistic pathway detailing the alkylation of cellular nucleophiles leading to tissue necrosis.
Material Safety & Handling Protocols
To ensure scientific integrity and laboratory safety, handling protocols must be designed as self-validating systems . This means the protocol inherently verifies its own success, preventing accidental exposure.
Personal Protective Equipment (PPE)
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Respiratory: Use a NIOSH-approved N95 or P100 particulate respirator when handling the dry powder to prevent inhalation of alkylating dust (H332)[2].
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Dermal/Eye: Wear heavy-duty nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tight-fitting safety goggles (H318)[2].
Self-Validating Spill Response & Decontamination
Do not merely sweep up spills, as this disperses reactive dust. Instead, chemically quench the hazard.
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Containment: Isolate the spill area.
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Chemical Quenching: Carefully overlay the spill with a 5% aqueous solution of sodium thiosulfate ( Na2S2O3 ) or a dilute amine solution (e.g., ethanolamine). The thiosulfate acts as a sacrificial nucleophile, reacting with the bromomethyl group to form a harmless, water-soluble Bunte salt.
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Physical Cleanup: Absorb the neutralized liquid with inert spill pads and transfer to a hazardous waste container.
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Validation Step: To validate that the area is fully decontaminated, swab the surface with a dilute silver nitrate ( AgNO3 ) solution. The absence of a cloudy, yellowish silver bromide ( AgBr ) precipitate confirms that all reactive bromide has been successfully neutralized.
Storage Conditions
Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C in a desiccator. Exposure to ambient moisture can lead to slow hydrolysis of the bromomethyl group into a hydroxymethyl group, degrading the reagent's synthetic utility[3].
Synthetic Utility & Experimental Workflows
8-(bromomethyl)-7-fluoroquinoline is predominantly used to synthesize complex heteroaromatic networks, such as quinolinylaminopyrimidines, which are heavily investigated for their antiproliferative activity against cancer cell lines (e.g., melanoma)[1].
Step-by-Step Methodology: Nucleophilic Substitution ( SN2 ) with a Secondary Amine
The following protocol outlines the integration of this building block into a larger pharmacophore via SN2 displacement.
Reagents:
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8-(bromomethyl)-7-fluoroquinoline (1.0 equivalent)
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Secondary Amine (e.g., morpholine or piperazine derivative) (1.2 equivalents)
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N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
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Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
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Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1.0 eq of 8-(bromomethyl)-7-fluoroquinoline in anhydrous DMF (0.2 M concentration).
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Addition: Cool the flask to 0°C using an ice bath. Add 2.0 eq of DIPEA, followed by the dropwise addition of 1.2 eq of the secondary amine. The DIPEA acts as a non-nucleophilic base to scavenge the generated hydrobromic acid (HBr), preventing the protonation of the nucleophilic amine.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 to 4 hours.
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Self-Validation (Monitoring): Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. Validation: The complete disappearance of the UV-active starting material spot and the appearance of a new, more polar product mass [M+H]+ confirms the successful displacement of the bromide[1].
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Workup: Quench the reaction with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Purification: Purify the crude residue via silica gel flash chromatography (typically using a Hexane/EtOAc gradient) to yield the pure 8-(aminomethyl)-7-fluoroquinoline derivative.
Experimental Workflow Diagram
Standard operating procedure for the SN2 functionalization of 8-(bromomethyl)-7-fluoroquinoline.
